![molecular formula C14H16N2O2S B5599599 2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)

2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide, often involves cyclization reactions, where key functional groups are assembled to form the thiazole ring. Such synthetic pathways may employ condensation reactions, where precursors such as amino acids or their derivatives react with sulfur sources under controlled conditions. The use of protecting groups and catalysts can be crucial in these syntheses to improve yield and selectivity (Shukla et al., 2012).

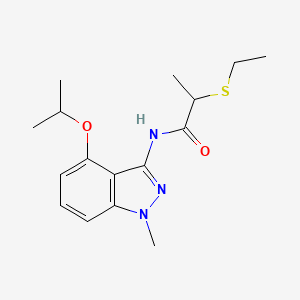

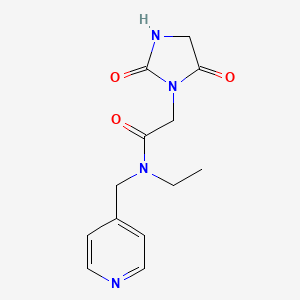

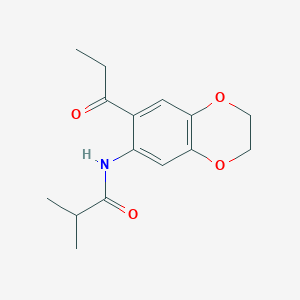

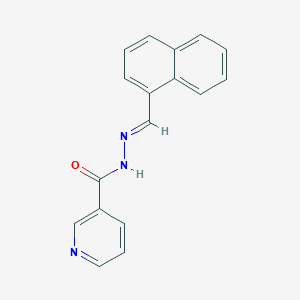

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide, can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the geometry of the thiazole ring. The orthorhombic space group observed in related compounds highlights the crystallographic characteristics typical of such molecules (Inkaya et al., 2012).

Chemical Reactions and Properties

Thiazole derivatives, including 2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide, participate in various chemical reactions, such as nucleophilic substitutions, where the thiazole ring can react with different nucleophiles, leading to a wide range of derivatives. The presence of the acetamide group also adds to the reactivity, allowing for further functionalization of the molecule (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the thiazole ring and the overall molecular architecture. These properties are crucial for determining the compound's suitability for pharmaceutical formulations (Camerman et al., 2005).

Chemical Properties Analysis

The chemical properties of 2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are critical for its biological activity. The thiazole ring's aromatic nature contributes to its stability and electronic properties, influencing how the compound interacts with biological targets (Mohamed, 2021).

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

This study focuses on the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. These herbicides are noted for their carcinogenic properties in rats, leading to tumors in various organs. The research highlights the metabolic pathways involving complex activation processes leading to DNA-reactive products. Such studies are crucial for understanding the toxicological profile of these compounds and their impact on human health (Coleman et al., 2000).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

This research involved the design, synthesis, and evaluation of acetamide derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), showing potential applications in antidiabetic activity. Such studies contribute to the development of therapeutic agents targeting diabetes and related metabolic disorders (Saxena et al., 2009).

Discovery of Benzothiazole-Based Adenosine A2B Receptor Antagonists

The research on benzothiazole-based compounds, including the development of selective adenosine A2B receptor antagonists, underscores the potential for designing novel therapeutic agents. This study highlights the process of optimizing potency and selectivity against target receptors, contributing to advancements in pharmacotherapy for various conditions (Firooznia et al., 2011).

New Approaches for the Synthesis of Thiazoles

This research outlines methods for synthesizing thiazoles and their fused derivatives, demonstrating significant antimicrobial activities against a range of pathogens. Such compounds play a vital role in developing new antimicrobial agents, addressing the challenge of antibiotic resistance (Wardkhan et al., 2008).

Orientations Futures

The future directions for research on “2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide” and similar compounds could involve designing and developing new pharmaceutical compounds. This could be achieved by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . From a biological and industrial point of view, this could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Propriétés

IUPAC Name |

2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-18-9-13(17)15-8-7-14-16-12(10-19-14)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUVGOPMSQOQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCC1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)

![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)

![3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5599557.png)

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)

![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)

![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)

![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)